molecular formula C17H14O3S B1682368 Zaltoprofen CAS No. 89482-00-8

Zaltoprofen

Numéro de catalogue: B1682368
Numéro CAS: 89482-00-8
Poids moléculaire: 298.4 g/mol
Clé InChI: MUXFZBHBYYYLTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions: Zaltoprofen undergoes various chemical reactions, including oxidation, reduction, and substitution. It is extensively metabolized by cytochrome P450 2C9 (CYP2C9) and UDP-glucuronosyltransferase 2B7 (UGT2B7) .

Common Reagents and Conditions:

    Oxidation: Catalyzed by CYP2C9, leading to the formation of this compound S-oxide.

    Reduction: Involves the reduction of the ketone group to form hydroxyl derivatives.

    Substitution: Involves the substitution of functional groups under specific conditions.

Major Products: The major products formed from these reactions include this compound acyl glucuronide, 10-Hydroxythis compound, and this compound S-oxide .

Applications De Recherche Scientifique

Pain Management and Inflammatory Disorders

Zaltoprofen is commonly prescribed for managing pain associated with various conditions, including:

  • Rheumatoid Arthritis : Clinical studies have demonstrated its efficacy in reducing pain and improving physical function in patients with rheumatoid arthritis. A long-term study indicated that this compound treatment resulted in significant improvements in the Japanese Orthopedic Association knee score .
  • Osteoarthritis : Similar benefits have been observed in patients suffering from osteoarthritis, where this compound helps alleviate joint pain and stiffness.

Oncology

Recent research has explored the use of this compound in treating tumors, particularly tenosynovial giant cell tumors (TGCT). A randomized placebo-controlled trial evaluated its efficacy as a non-invasive treatment option:

  • Study Findings : Patients receiving this compound (480 mg/day) for 48 weeks showed an 84% progression-free rate compared to 90% in the placebo group, indicating that while not statistically significant, this compound may help maintain stable disease . The treatment was well tolerated, suggesting a potential role as an alternative to surgical interventions.

Anti-Inflammatory Properties

This compound has been extensively studied for its anti-inflammatory effects:

  • Acute and Chronic Inflammation Models : Experimental studies have shown that this compound significantly reduces inflammation in both acute (carrageenan-induced) and chronic (formalin-induced) models. For instance, at doses of 10 mg/kg and 20 mg/kg, it inhibited paw edema effectively compared to standard treatments like piroxicam .
Model TypeThis compound DosePaw Edema ReductionComparison DrugReduction
Acute Inflammation10 mg/kg19%Piroxicam36%
Chronic Inflammation20 mg/kg28%Piroxicam36%

Case Studies

Several case studies highlight the effectiveness of this compound in clinical practice:

  • Case Study on TGCT : In a pilot study involving patients with diffuse-type TGCTs, 80% maintained stable disease after treatment with this compound over a period of 48 weeks . This suggests its potential as a non-invasive treatment option for managing certain tumors.
  • Long-term Safety : Longitudinal studies have reported favorable safety profiles for this compound in patients with chronic inflammatory conditions such as rheumatoid arthritis, indicating its suitability for long-term use .

Activité Biologique

Zaltoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention for its unique mechanisms of action and therapeutic potential in various conditions, including pain management and certain types of tumors. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms, case studies, and relevant research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Cyclooxygenase (COX) Enzymes : this compound selectively inhibits COX-2, an enzyme involved in the inflammatory response, thereby reducing the synthesis of pro-inflammatory prostaglandins .
  • Bradykinin Receptor Blockade : It blocks B2-type bradykinin receptors, which are implicated in pain signaling. This action helps alleviate nociceptive responses and enhances analgesic efficacy .
  • Activation of PPARγ : Recent studies have shown that this compound can activate peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor involved in the regulation of cellular functions, including inflammation and cancer progression .

Anti-Tumor Effects

Research indicates that this compound may have anti-tumor properties, particularly in chondrosarcoma cells. A study demonstrated that this compound treatment led to:

  • Dose-dependent Upregulation of PPARγ : Treatment with this compound increased PPARγ mRNA and protein levels in human chondrosarcoma cell lines, suggesting a potential mechanism for its anti-tumor effects .
  • Inhibition of Cell Viability and Migration : this compound reduced cell viability and inhibited migration and invasion in chondrosarcoma cells through PPARγ activation .
  • Clinical Case Evidence : A patient with cervical chondrosarcoma treated with this compound remained free from disease progression for over two years, with histopathological findings showing enhanced PPARγ expression post-treatment .

Clinical Efficacy

This compound's efficacy has been evaluated in clinical trials:

  • Phase II Study on Tenosynovial Giant Cell Tumor (TGCT) : In a randomized placebo-controlled trial, this compound was administered to patients with TGCT. Although no significant differences in progression-free rate (PFR) were noted between this compound and placebo groups after 48 weeks, significant improvements in physical function were observed in the this compound group .
  • Long-term Safety : The safety profile was deemed acceptable, suggesting this compound could serve as a less invasive treatment option compared to surgical interventions for TGCT .

Comparative Studies

Comparative studies highlight this compound's anti-inflammatory properties relative to other NSAIDs:

DrugMechanismEfficacy in Acute InflammationEfficacy in Chronic Inflammation
This compoundCOX-2 inhibition, Bradykinin blockadeSignificant reductionComparable to piroxicam
PiroxicamCOX inhibitionHigh efficacyHigh efficacy

This compound demonstrated significant anti-inflammatory effects in both acute and chronic models but was noted to be less potent than piroxicam in chronic inflammation scenarios .

Propriétés

IUPAC Name

2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXFZBHBYYYLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049076
Record name Zaltoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74711-43-6
Record name Zaltoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74711-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zaltoprofen [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zaltoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zaltoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZALTOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 150 mg of 2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide and 2 ml of ethanol was added 400 mg of potassium hydroxide in 2 ml of water, and the mixture was refluxed with stirring for 6 hours. After the completion of the reaction, ethanol was removed by distillation to obtain a residue to which was added water. The residue was washed with ethyl acetate, and an alkaline layer was acidified with hydrochloric acid and extracted with ethyl acetate. The extract was washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was removed by distillation to obtain a brown oil substance, which was chromatographed over 4 g of silica gel and eluted with benzene-chloroform (1:1) to obtain a light yellow oil substance. This substance was recrystallized from benzene-n-hexane, thereby obtaining 96 mg (yield: 64%) of 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)-propionic acid as pale yellow crystals having a melting point of 130.5°-131.5° C.
Name
2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zaltoprofen
Reactant of Route 2
Reactant of Route 2
Zaltoprofen
Reactant of Route 3
Zaltoprofen
Reactant of Route 4
Zaltoprofen
Reactant of Route 5
Zaltoprofen
Reactant of Route 6
Zaltoprofen
Customer
Q & A

Q1: What is the primary mechanism of action of Zaltoprofen?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. [, , ] Additionally, this compound has been shown to inhibit bradykinin-induced pain responses, suggesting an additional mechanism involving the bradykinin pathway. [, ]

Q2: How does this compound's inhibition of bradykinin contribute to its analgesic effects?

A2: this compound inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons of the spinal cord. [] This inhibition is thought to occur through the blocking of protein kinase C activation by this compound, independent of its COX inhibitory activity. []

Q3: Does this compound affect PPARγ in any way?

A3: Yes, recent research suggests that this compound can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in various cellular processes including cell growth and differentiation. [, , ] This PPARγ activation has been linked to this compound's anti-tumor effects in preclinical models of chondrosarcoma. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H17ClO3S, and its molecular weight is 360.85 g/mol. [, ]

Q5: Are there studies on the stability of this compound under different conditions?

A5: Yes, this compound has been tested for stability under various conditions, including hydrolytic, oxidative, photolytic, and thermal stress. [] Stability studies were also conducted on various formulations of this compound, including microcapsules, nanosuspensions, and lyophilized tablets. [, , ]

Q6: What are the primary routes of metabolism for this compound?

A6: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2C9, and UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7. [] CYP2C9 catalyzes the sulfoxidation of this compound, while UGT2B7 is involved in its glucuronidation. []

Q7: What are the main clinical applications of this compound?

A9: this compound is primarily indicated for the treatment of pain and inflammation associated with various conditions, including rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. [, , , ] It is also used for pain relief after surgery, injury, and tooth extraction. []

Q8: How effective is this compound compared to other NSAIDs like diclofenac and loxoprofen?

A10: Clinical trials have demonstrated that this compound exhibits comparable efficacy to diclofenac and loxoprofen in terms of analgesic and anti-inflammatory effects in patients with knee osteoarthritis and acute upper respiratory tract infection. [, ]

Q9: What are the potential adverse effects associated with this compound use?

A12: As with other NSAIDs, this compound may cause gastrointestinal side effects such as dyspepsia, nausea, and abdominal pain. [, ] It can also potentially lead to renal dysfunction in susceptible individuals. []

Q10: What strategies are being explored to improve the delivery and bioavailability of this compound?

A10: Several approaches have been investigated to enhance this compound's delivery, including:

  • Nanosuspensions: Reducing particle size to the nanoscale can improve dissolution rate and potentially enhance bioavailability. []
  • Microemulsions: Formulating this compound as a microemulsion can enhance its solubility and permeation across biological membranes. []
  • Ethosomes: Ethosomes, which are lipid vesicles containing ethanol, have shown promise in enhancing this compound's topical delivery for improved anti-inflammatory activity. []
  • Self-microemulsifying drug delivery systems (SMEDDS): These systems can improve this compound's solubility and dissolution, leading to enhanced oral absorption. []
  • Spherical Agglomerated Dense Compacts: This formulation strategy involves preparing spherical crystals of this compound, which are then compressed into dense compacts, potentially leading to improved pharmacokinetic parameters like AUC and mean residence time (MRT). []

Q11: What analytical techniques are commonly used for the quantification of this compound?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is the most widely used technique for quantifying this compound in various matrices, including pharmaceutical formulations, plasma, and biological samples. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.